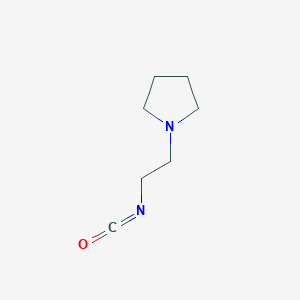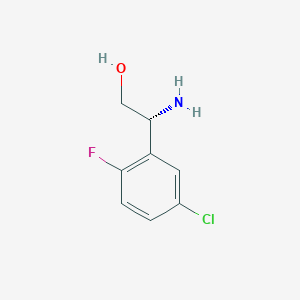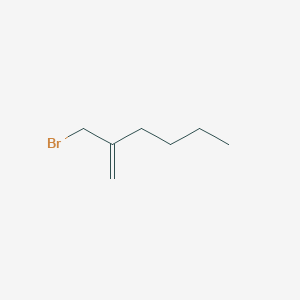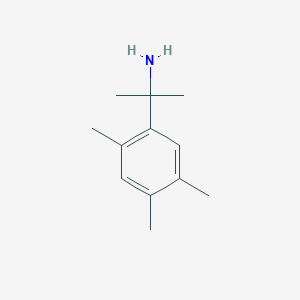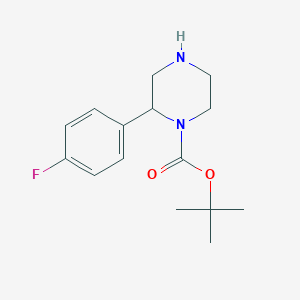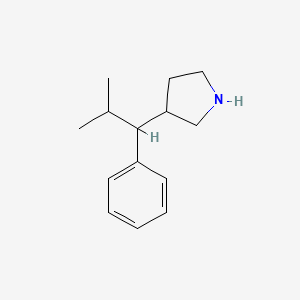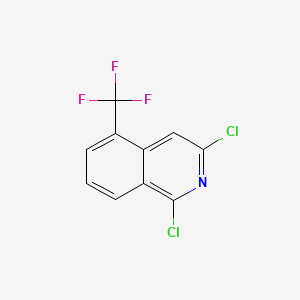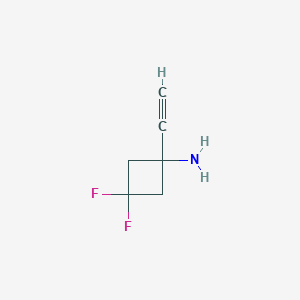
1-Ethynyl-3,3-difluorocyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3,3-difluorocyclobutan-1-amine is a chemical compound with the molecular formula C6H7F2N It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutane ring, along with an amine group
Méthodes De Préparation
The synthesis of 1-ethynyl-3,3-difluorocyclobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents such as acetylene or its derivatives under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethynyl-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.
Applications De Recherche Scientifique
1-Ethynyl-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including fluorinated polymers and coatings with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 1-ethynyl-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Ethynyl-3,3-difluorocyclobutan-1-amine can be compared with other similar compounds, such as:
1-Ethynyl-3-fluorocyclobutan-1-amine: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
1-Ethynyl-3,3-dichlorocyclobutan-1-amine: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and applications.
1-Ethynyl-3,3-difluorocyclopropan-1-amine: The smaller cyclopropane ring can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C6H7F2N |
|---|---|
Poids moléculaire |
131.12 g/mol |
Nom IUPAC |
1-ethynyl-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C6H7F2N/c1-2-5(9)3-6(7,8)4-5/h1H,3-4,9H2 |
Clé InChI |
YDJNOOYLWCBBTI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CC(C1)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


